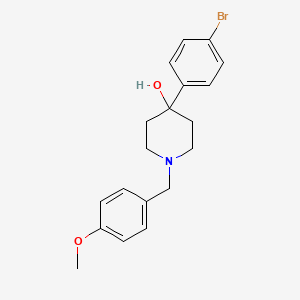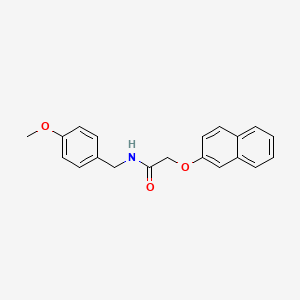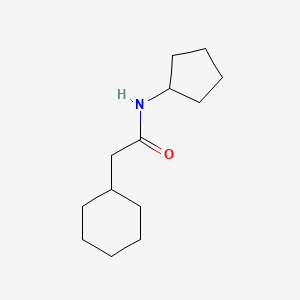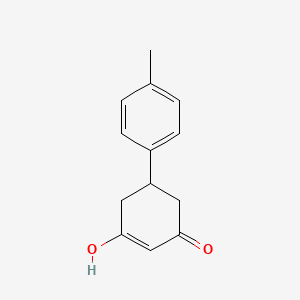
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is not fully understood. However, it has been reported to act as a modulator of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as exhibit antidepressant and anticonvulsant properties. The compound has also been shown to exhibit analgesic effects, which may be due to its ability to modulate the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol in lab experiments include its high purity and good yields, as well as its potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological disorders. The compound may also be studied for its potential use as a tool for studying the GABAergic system and its role in various physiological processes. Additionally, further studies may be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been carried out using different methods, including the use of palladium-catalyzed Suzuki coupling reaction, which involves the reaction of 4-bromoaniline and 4-methoxybenzylboronic acid with piperidine in the presence of a palladium catalyst. Another method involves the use of a copper-catalyzed coupling reaction between 4-bromoaniline and 4-methoxybenzylamine with piperidine in the presence of a copper catalyst. These methods have been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been reported to exhibit significant analgesic effects in animal models.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-23-18-8-2-15(3-9-18)14-21-12-10-19(22,11-13-21)16-4-6-17(20)7-5-16/h2-9,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCIVSYQIOVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)

![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)
